

Mechanism of Action and Binding Site

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Compound Focus: PF-3450074

Cat. No.: S539244

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PF74 is a small-molecule antiviral compound that targets the HIV-1 capsid (CA) protein. Its mechanism is multifaceted, impacting both the early and late stages of the viral life cycle [1] [2].

- **Binding Site:** PF74 binds to a preformed pocket at the interface between the N-terminal domain (NTD) of one CA subunit and the C-terminal domain (CTD) of an adjacent subunit within the assembled CA hexamer [3] [4] [2]. This interface is a specific molecular signature of the assembled capsid and is also a binding site for host cellular proteins like CPSF6 and NUP153 [3] [1]. Binding at this site competitively inhibits the recruitment of these essential host factors [1].
- **Multimodal Inhibition:**
 - At **high concentrations** (typically $>5 \mu\text{M}$), PF74 accelerates capsid disassembly (uncoating), thereby inhibiting reverse transcription of the viral genome [1].
 - At **lower concentrations** ($\sim 1\text{-}2 \mu\text{M}$), it blocks the nuclear import of the viral pre-integration complex without severely affecting reverse transcription, leading to a reduction in viral DNA circles that are a marker for nuclear entry [1].

Experimental Data and Assay Protocols

The tables below summarize core experimental findings and methodologies used to characterize PF74.

Table 1: Summary of Key Assays for PF74 Characterization

Assay Type	Purpose / Measured Endpoint	Key Findings for PF74
X-ray Crystallography [3] [4]	Determine atomic-level 3D structure of PF74 bound to CA protein.	PF74 binds to a pocket formed by helices 3, 4, 5, and 7 of the CA NTD, at the NTD-CTD interface of the hexamer [3] [4] [2].
Surface Plasmon Resonance (SPR) [5]	Measure real-time binding kinetics (affinity KD, on-rate ka, off-rate kd) to CA.	Binds CA hexamer with high affinity (KD = 95.4 nM); fast on-rate (ka = $3.07 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$), moderate off-rate (kd = $2.93 \times 10^{-2} \text{ s}^{-1}$) [5].
Antiviral Potency Assay [1] [6]	Determine concentration that inhibits viral replication by 50% (EC50) in cell culture.	EC50 values typically range from ~0.3 μM to ~6 μM , varying with cell type and viral strain [1] [6].
Metabolic Stability Assay [5]	Assess compound stability in liver microsomes, predicting in vivo half-life.	Major liability of PF74; primarily metabolized by CYP3A4; half-life (t1/2) significantly improved in analogs (up to 204-fold) [5].

Table 2: Quantitative Binding and Potency of PF74 and Analogs

Compound	Binding Affinity (KD, nM) [5]	Antiviral Activity (EC50, μM)	Notes
PF-3450074 (PF74)	95.4 nM	0.3 - 5.95 μM [5] [6]	Parent compound; potent but metabolically unstable.
CX16	43.9 nM	Data not fully reported in sources	Analog designed for improved metabolic stability [5].
13m	Retained binding (via SPR) [6]	4.33 μM [6]	Novel phenylalanine derivative; equipotent to PF74.

Detailed Experimental Workflows

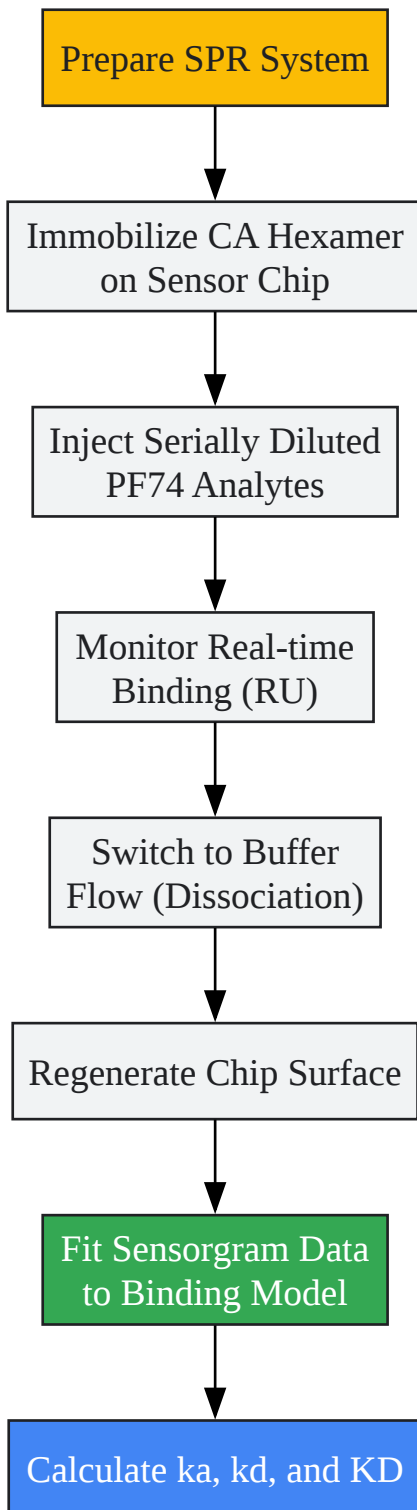
Based on the literature, here are the generalized protocols for key experiments.

Surface Plasmon Resonance (SPR) Binding Assay

This protocol measures the direct binding interaction between PF74 and the HIV-1 CA protein [5].

- **1. Ligand Immobilization:** A disulfide-stabilized HIV-1 CA hexamer is immobilized on a sensor chip surface.
- **2. Analyte Injection:** PF74 (the analyte) is serially diluted in running buffer and injected over the chip surface at a constant flow rate.
- **3. Data Collection:** The SPR signal (Response Units, RU) is monitored in real-time throughout an association phase (compound flowing) and a dissociation phase (buffer flowing).
- **4. Data Analysis:** Sensorgram data is fitted to a binding model to calculate kinetic parameters:
 - Association rate constant (k_a)
 - Dissociation rate constant (k_d)
 - Equilibrium dissociation constant ($KD = k_d / k_a$)

The workflow for this binding assay is as follows:



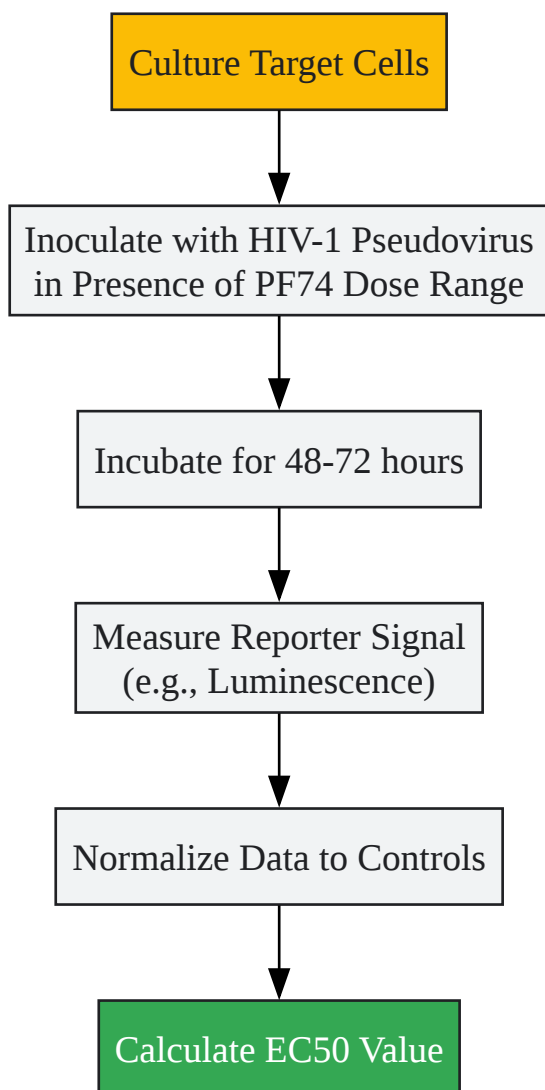
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Cell-Based Antiviral Potency Assay

This protocol determines the effectiveness of PF74 at inhibiting HIV-1 replication in cell culture [1] [5] [6].

- **1. Cell and Virus Preparation:** Host cells (e.g., HEK293T, MT-4) are cultured. A single-round infectious HIV-1 pseudovirus, often encoding a reporter gene like luciferase or GFP, is produced.
- **2. Compound Treatment and Infection:** Cells are inoculated with the virus in the presence of a dose range of PF74. A no-compound control (virus-only) and a no-virus control (cell-only) are included.
- **3. Incubation and Measurement:** After an incubation period (e.g., 48-72 hours), reporter gene activity (e.g., luminescence for luciferase) is measured.
- **4. Data Analysis:** The signal is normalized to the controls. The compound concentration that reduces reporter signal by 50% compared to the virus-only control is calculated as the EC50 value.

The workflow for this cell-based assay is as follows:



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Critical Experimental Considerations

- **Triphasic Dose-Response:** PF74 exhibits a unique triphasic dose-response curve, which includes two distinct inhibitory phases separated by a plateau. This behavior is regulated by host factors CPSF6 and CypA, and it should be accounted for in dose-ranging studies [1].
- **Metabolic Instability:** A major limitation of PF74 is its rapid metabolism by cytochrome P450 enzymes (particularly CYP3A4). This must be considered for in vitro-to-in vivo translation, and stable analogs like the CX series have been developed to address this [5].
- **Host Factor Dependence:** The antiviral activity of PF74, especially at lower concentrations, is highly dependent on the cellular levels of CA-binding host factors like CPSF6 and NUP153. Genetic or pharmacological disruption of these factors can alter PF74's potency and mechanism [1].

Research Applications and Future Directions

PF74 is primarily used as a **tool compound** to probe the biology of the HIV-1 capsid, particularly its roles in uncoating, nuclear import, and host factor interactions [1] [7]. Its binding site has been validated as a prime target for drug development, leading to:

- **Optimized Analogs:** Compounds like the CX series designed with improved metabolic stability [5].
- **Clinical Candidates:** The development of highly potent second-generation inhibitors such as **Lenacapavir (GS-6207)**, now approved for clinical use [7] [8].

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